molecular formula C8H10ClNO B2622934 (S)-2-Amino-2-(2-chlorophenyl)ethanol CAS No. 213990-63-7

(S)-2-Amino-2-(2-chlorophenyl)ethanol

Cat. No.: B2622934
CAS No.: 213990-63-7
M. Wt: 171.62
InChI Key: HALZSHRJUMADMG-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(2-chlorophenyl)ethanol is a chiral compound with the molecular formula C8H10ClNO. It is an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-chlorophenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the enantioselective reduction of 2-chloroacetophenone using chiral catalysts or biocatalysts. For example, engineered ketoreductases (KREDs) have been successfully used to achieve high enantioselectivity and yield . The reaction conditions often include mild temperatures and the use of co-factors such as NADPH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale biocatalytic processes or chemical reduction methods. The choice of method depends on factors such as cost, scalability, and environmental impact. Biocatalytic processes are preferred for their high selectivity and environmentally friendly nature, while chemical methods may be used for their simplicity and robustness.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-chlorophenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-chloroacetophenone, while substitution of the chlorine atom can produce various substituted phenyl ethanol derivatives.

Scientific Research Applications

(S)-2-Amino-2-(2-chlorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-chlorophenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The chlorophenyl group can also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-chlorophenyl)ethanol: Similar structure but lacks the amino group.

    (S)-2-Amino-2-(4-chlorophenyl)ethanol: Similar structure but with the chlorine atom in a different position.

    (S)-2-Amino-2-(2,4-dichlorophenyl)ethanol: Contains an additional chlorine atom on the phenyl ring.

Uniqueness

(S)-2-Amino-2-(2-chlorophenyl)ethanol is unique due to the presence of both an amino group and a hydroxyl group, which provide multiple sites for chemical modification and interaction with biological targets. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-2-(2-chlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALZSHRJUMADMG-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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